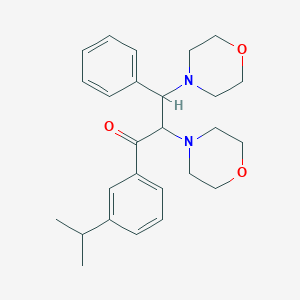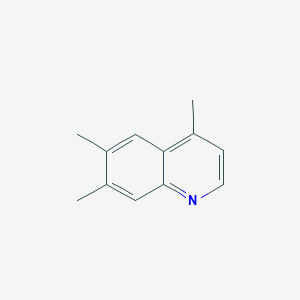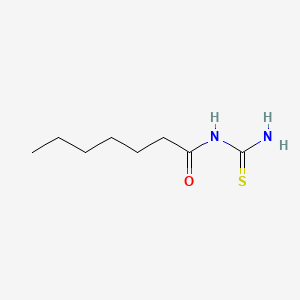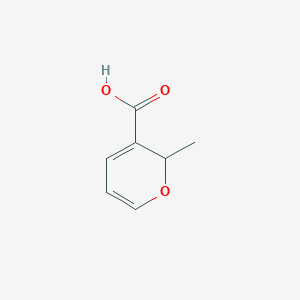![molecular formula C29H28N2O7S B14728648 [5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate CAS No. 5983-03-9](/img/structure/B14728648.png)
[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, an oxolan ring, and a methanesulfonate group, making it a versatile molecule for chemical reactions and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate typically involves multiple steps, starting with the preparation of the pyrimidine and oxolan intermediates. The trityloxymethyl group is introduced through a protection reaction, followed by the addition of the methanesulfonate group under controlled conditions. Common reagents used in these reactions include trityl chloride, methanesulfonyl chloride, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired product, with temperature and solvent choice being critical factors.
Major Products
Scientific Research Applications
Chemistry
In chemistry, [5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it suitable for creating diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its ability to undergo various chemical reactions allows researchers to modify it for specific biological targets.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of [5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. Pathways involved in its mechanism include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- [5-(2,4-Dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] methanesulfonate
- [5-(2,4-Dioxopyrimidin-1-yl)-2-(methoxymethyl)oxolan-3-yl] methanesulfonate
- [5-(2,4-Dioxopyrimidin-1-yl)-2-(ethoxymethyl)oxolan-3-yl] methanesulfonate
Uniqueness
Compared to similar compounds, [5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate stands out due to its trityloxymethyl group, which provides enhanced stability and reactivity. This unique feature makes it particularly useful in synthetic chemistry and industrial applications.
Properties
CAS No. |
5983-03-9 |
|---|---|
Molecular Formula |
C29H28N2O7S |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
[5-(2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C29H28N2O7S/c1-39(34,35)38-24-19-27(31-18-17-26(32)30-28(31)33)37-25(24)20-36-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-18,24-25,27H,19-20H2,1H3,(H,30,32,33) |
InChI Key |
MYQXMTLALZTTFT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=CC(=O)NC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


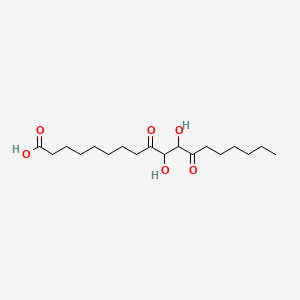
![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)
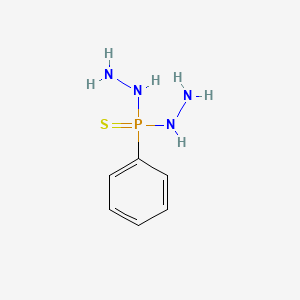
![6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one](/img/structure/B14728587.png)
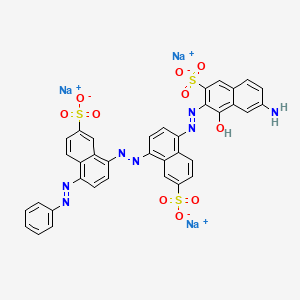
![Diethyl[(4-methylphenyl)amino]propanedioate](/img/structure/B14728592.png)

